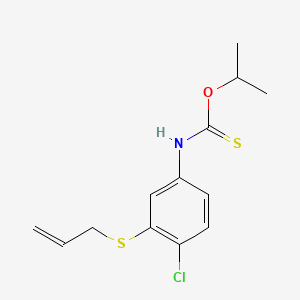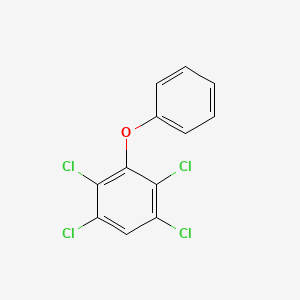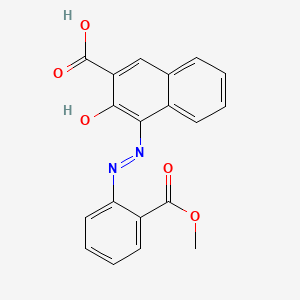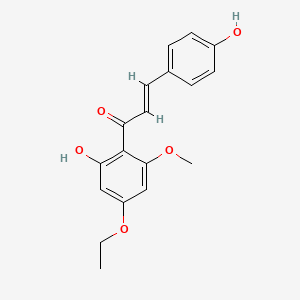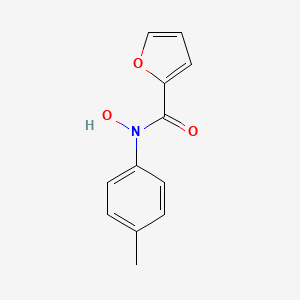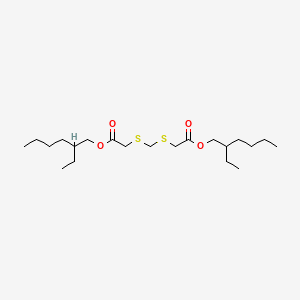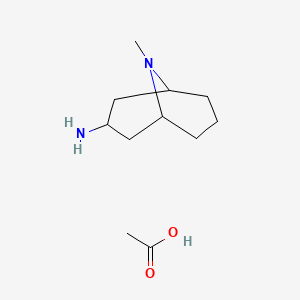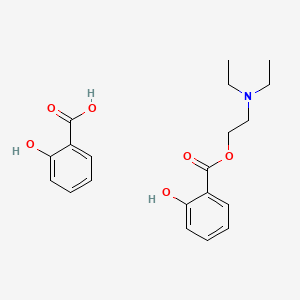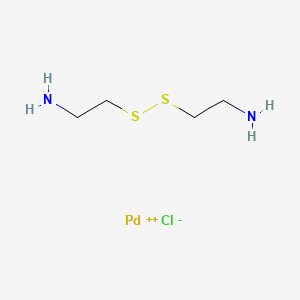
5-Octenyl acetate, (5E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Octenyl acetate, (5E)-, also known as (E)-5-Octenyl acetate, is an organic compound with the molecular formula C10H18O2. It is a carboxylic ester derived from octen-1-ol and acetic acid. This compound is characterized by its pleasant fruity odor, making it a valuable component in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Octenyl acetate, (5E)-, can be synthesized through the esterification of (E)-5-octen-1-ol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In industrial settings, the production of 5-Octenyl acetate, (5E)-, often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation to obtain the desired ester in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Octenyl acetate, (5E)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester back to the alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Octenoic acid
Reduction: (E)-5-Octen-1-ol
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
5-Octenyl acetate, (5E)-, has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in pheromone communication in insects.
Medicine: Investigated for potential therapeutic properties and as a flavoring agent in pharmaceuticals.
Industry: Widely used in the flavor and fragrance industry to impart fruity notes to products.
Mechanism of Action
The mechanism of action of 5-Octenyl acetate, (5E)-, involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a fruity odor. This interaction is mediated by the activation of G-protein coupled receptors (GPCRs) and subsequent intracellular signaling cascades .
Comparison with Similar Compounds
Similar Compounds
(Z)-5-Octenyl acetate: The cis isomer of 5-Octenyl acetate, (5E)-, with similar chemical properties but different spatial arrangement.
Octyl acetate: A saturated ester with a similar fruity odor but lacking the double bond present in 5-Octenyl acetate, (5E)-.
Hexyl acetate: Another ester with a shorter carbon chain, also used in the flavor and fragrance industry.
Uniqueness
5-Octenyl acetate, (5E)-, is unique due to its specific (E)-configuration, which influences its olfactory properties and reactivity. The presence of the double bond in the (E)-configuration imparts distinct chemical and sensory characteristics compared to its isomers and other similar compounds .
Properties
CAS No. |
71978-07-9 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
[(E)-oct-5-enyl] acetate |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-12-10(2)11/h4-5H,3,6-9H2,1-2H3/b5-4+ |
InChI Key |
NBYQSRDPBAVRDT-SNAWJCMRSA-N |
Isomeric SMILES |
CC/C=C/CCCCOC(=O)C |
Canonical SMILES |
CCC=CCCCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



